2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, the thioether linkage, and the propanamide group would all contribute to the overall structure. The ethoxy and methoxy groups could also influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions. The thioether linkage could also be reactive, particularly towards oxidizing agents. The amide group could participate in hydrolysis and condensation reactions .Scientific Research Applications
Antioxidant and Anticancer Activity
A series of novel derivatives, including structures related to the queried compound, have shown significant antioxidant and anticancer activities. For example, derivatives bearing semicarbazide, thiosemicarbazide, and other moieties have been synthesized and tested. These compounds displayed antioxidant activities superior to ascorbic acid and demonstrated cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines. This suggests potential applications in developing treatments for cancer and oxidative stress-related conditions (Tumosienė et al., 2020).
Photosensitizers for Photodynamic Therapy
Novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their use in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers for treating cancer. The photophysical and photochemical properties of these derivatives indicate their potential in extending the applicability of PDT in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antifungal Agents
A range of 2-(6-methoxy-2-naphthyl)propionamide derivatives has been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed significant activity, matching or surpassing that of standard agents like Ampicillin and Flucanazole against various bacterial and fungal strains. This highlights their potential as new antimicrobial and antifungal agents, addressing the need for more effective treatments against resistant pathogens (Helal et al., 2013).
Solid-State Excitonic Solar Cells
Spiro-linked molecules acting as secondary absorbers in solid-state excitonic solar cells have been developed. These molecules, when used in conjunction with near-infrared dyes, have shown to extend the spectral response, resulting in an increase in short-circuit current and power conversion efficiency. This research opens up new avenues for enhancing the efficiency of solar cells through material innovation (Driscoll et al., 2010).
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-16-10-8-15(9-11-16)24-19(21-22-23-24)28-13(2)18(25)20-14-6-5-7-17(12-14)26-3/h5-13H,4H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMUNYXUTXABIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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